N-(2,3-dimethoxyphenyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide

Description

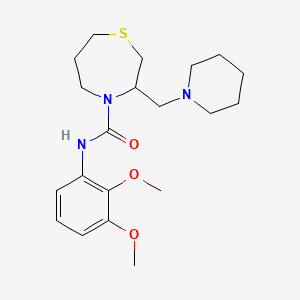

N-(2,3-dimethoxyphenyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide is a synthetic organic compound featuring a 1,4-thiazepane core (a seven-membered ring containing sulfur and nitrogen), a piperidinylmethyl substituent at position 3, and a 2,3-dimethoxyphenyl carboxamide group.

Properties

IUPAC Name |

N-(2,3-dimethoxyphenyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O3S/c1-25-18-9-6-8-17(19(18)26-2)21-20(24)23-12-7-13-27-15-16(23)14-22-10-4-3-5-11-22/h6,8-9,16H,3-5,7,10-15H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYTVXURJHWCHIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)NC(=O)N2CCCSCC2CN3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethoxyphenyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor containing both sulfur and nitrogen functionalities.

Introduction of the Piperidine Moiety: The piperidine group can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate intermediate.

Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using a dimethoxyphenylboronic acid or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethoxyphenyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and various nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Antihistaminic Activity

One of the primary applications of this compound is its potential as an antihistamine. It has been studied for its ability to modulate histamine receptors, particularly the H3 receptor, which plays a crucial role in regulating neurotransmitter release in the central nervous system. The compound's structure suggests it could effectively inhibit H3 receptor activity, leading to potential therapeutic applications in treating allergic reactions and other histamine-related conditions .

Neurological Applications

Research indicates that compounds similar to N-(2,3-dimethoxyphenyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide may exhibit neuroprotective effects. These effects are particularly relevant in conditions such as Alzheimer's disease and other neurodegenerative disorders. The compound's ability to cross the blood-brain barrier could make it a candidate for further studies aimed at mitigating cognitive decline associated with these diseases .

Pharmacological Studies

Behavioral Pharmacology

Behavioral studies have demonstrated that compounds with similar structures can influence mood and anxiety levels in animal models. This suggests that this compound could be investigated for its antidepressant or anxiolytic properties. Such studies could pave the way for new treatments for depression and anxiety disorders .

Synthesis and Derivatives

Synthetic Pathways

The synthesis of this compound involves several steps that can be optimized for yield and purity. Various synthetic routes have been explored in literature, emphasizing the importance of selecting appropriate reagents and conditions to achieve desired properties .

Derivative Studies

Research into derivatives of this compound is ongoing, with studies focusing on modifying the piperidine ring or the thiazepane structure to enhance biological activity or reduce side effects. Such modifications can lead to a new class of drugs with improved efficacy and safety profiles .

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxyphenyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide depends on its specific biological or chemical target. The compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The pathways involved can include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with nucleic acid function.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features

Key structural comparisons are summarized below:

Key Observations:

- Methoxy Positioning : The target compound’s 2,3-dimethoxyphenyl group differs from Rip-B’s 3,4-dimethoxy analog, which may alter receptor binding selectivity due to steric and electronic effects .

- Core Heterocycles : The 1,4-thiazepane’s sulfur atom and ring flexibility could enhance blood-brain barrier penetration compared to rigid benzene (Rip-B) or planar dihydropyridine (AZ331) cores .

- Substituent Diversity : The piperidinylmethyl group in the target compound may confer affinity for amine-binding receptors (e.g., GPCRs), whereas Rip-B’s benzamide moiety is associated with protease inhibition .

Pharmacological and Physicochemical Data

- Limitations : The absence of direct bioactivity data for the target compound necessitates reliance on structural analogs for hypotheses.

Biological Activity

N-(2,3-dimethoxyphenyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and therapeutic implications.

Synthesis

The compound can be synthesized through various methods involving the coupling of piperidine derivatives with thiazepane carboxamides. The synthesis pathway typically includes:

- Formation of Thiazepane Ring : Utilizing appropriate precursors such as thioamides and α-bromo ketones.

- Piperidinyl Substitution : Introducing the piperidine moiety via nucleophilic substitution reactions.

- Functionalization : Modifying the aromatic ring to achieve the desired methoxy substitutions.

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its pharmacological potential:

1. Antipsychotic Effects

Research indicates that compounds structurally similar to thiazepanes exhibit antipsychotic properties. For instance, studies have shown that thiazepane derivatives can modulate dopamine receptors, which are crucial in the treatment of schizophrenia and other psychotic disorders .

2. Neuroprotective Properties

The compound has demonstrated neuroprotective effects in vitro, potentially through mechanisms involving oxidative stress reduction and modulation of neuroinflammatory pathways . This suggests a role in treating neurodegenerative diseases.

3. Cardiovascular Effects

Some studies have reported vasorelaxant and bradycardic activities associated with thiazepane derivatives, indicating potential applications in cardiovascular health . These effects may be attributed to their ability to influence calcium channels and nitric oxide pathways.

Case Studies

Several case studies have been documented regarding the biological activity of similar compounds:

The precise mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized to involve:

- Dopamine Receptor Modulation : Interaction with D2 and D3 receptors.

- Calcium Channel Blockade : Leading to vasorelaxation.

- Antioxidant Activity : Scavenging free radicals and reducing inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.